![molecular formula C18H20N4O B6500199 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide CAS No. 862810-13-7](/img/structure/B6500199.png)
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds have gained significant attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .
Mode of Action
This compound acts as a COX-2 inhibitor . Molecular modeling studies have shown that the compound’s methylsulfonyl pharmacophore fits well into the COX-2 active site . This interaction inhibits the activity of the COX-2 enzyme, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the prostaglandin biosynthesis pathway . Prostaglandins, particularly PGE2, are responsible for increasing pain and tissue blood flow during inflammation . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby decreasing inflammation .
Pharmacokinetics
The compound’sin vitro and in vivo COX-2 inhibitory effects have been evaluated .
Result of Action
The compound’s action results in a reduction of inflammation . In vitro assays have shown that the compound has moderate to good selectivity for the inhibition of the COX-2 enzyme . In vivo studies have demonstrated that the compound has dose-dependent anti-nociceptive activity .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to have a methylsulfonyl group that acts as a COX-2 (cyclooxygenase-2) inhibitor pharmacophore . This interaction with the COX-2 enzyme is crucial in the regulation of inflammation, as COX-2 is an enzyme that is over-expressed in response to the release of several pro-inflammatory mediators .
Cellular Effects
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide has shown to have considerable effects on various types of cells and cellular processes . It influences cell function by inhibiting the COX-2 enzyme, which in turn decreases inflammation . This impact on cell signaling pathways, gene expression, and cellular metabolism makes it a compound of interest in the field of medicinal chemistry .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is its interaction with the COX-2 enzyme . The compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site, leading to the inhibition of the enzyme . This inhibition can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound shows a dose-dependent anti-nociceptive activity .
Dosage Effects in Animal Models
In animal models, the effects of the compound vary with different dosages . For instance, it has been found that all synthesized compounds had well dose-dependent anti-nociceptive activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed coupling reactions (such as the Suzuki reaction) and oxidative amidation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various palladium catalysts. Reaction conditions often involve mild temperatures and metal-free environments to promote efficient and selective transformations .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines and their derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
Imidazo[1,2-a]pyrimidine: Similar core structure with different substituents.
N-(pyridin-2-yl)amides: Structurally related but with different pharmacological properties.
Uniqueness
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-3-4-6-17(23)20-15-11-14(8-7-13(15)2)16-12-22-10-5-9-19-18(22)21-16/h5,7-12H,3-4,6H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKVLZMWHBSBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
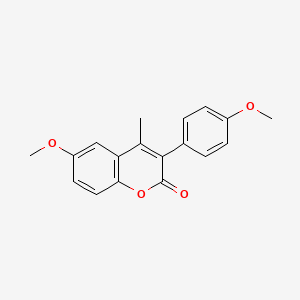
![(E)-N-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)hydroxylamine](/img/structure/B6500134.png)
![[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6500140.png)
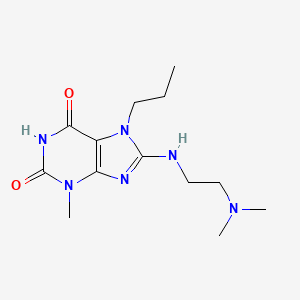
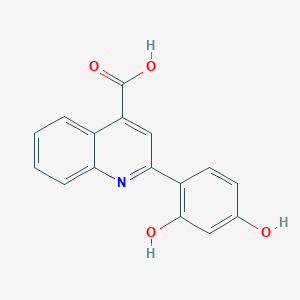
![8-[(pyridin-3-yl)methoxy]quinoline](/img/structure/B6500177.png)
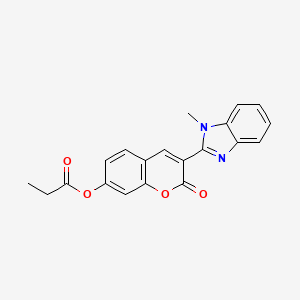
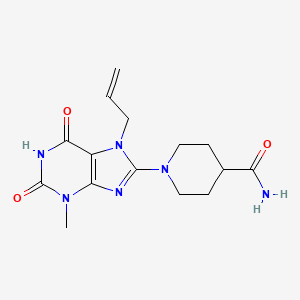
![Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]-](/img/structure/B6500188.png)

![6-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6500207.png)
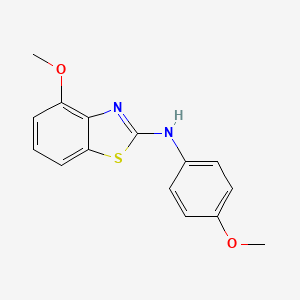

![2,4-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6500225.png)
